4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-29-17-11-9-15(10-12-17)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSOUYCZMOGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a pyridine carboxylic acid derivative can form the pyrazolo[3,4-b]pyridine core.
Introduction of Substituents: The chloro, ethoxyphenyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the ethoxyphenyl group can be introduced via an etherification reaction.
Amidation: The final step involves the formation of the carboxamide group, typically through a reaction between the carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Group
The carboxamide substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:
*Calculated molecular weight based on formula C22H18ClN4O2.
Key Observations :
- Ethoxyphenyl vs. Fluorophenyl : The ethoxy group (target compound) offers better solubility than the fluorine atom (), but the latter may improve metabolic stability .
- Sulfonamide Derivative : The acetamidosulfonyl group () adds polarity and hydrogen-bonding capacity, which could improve target affinity but reduce cell permeability .
Variations in the Pyrazole Ring Substituents
Alterations at position 1 of the pyrazole ring influence steric effects and binding interactions:
Key Observations :
- Chlorophenyl at Position 1 : Compound 3b () shows a higher melting point (171–172°C vs. 133–135°C for 3a), likely due to increased crystallinity from the chloro substituent .
- Phenyl vs. Alkyl Groups : The target compound retains a phenyl group, favoring aromatic interactions, while analogs with alkyl chains (e.g., 1-propyl in ) may exhibit altered pharmacokinetic profiles .
Physicochemical and Structural Insights
- Crystallinity : Fluorophenyl and chlorophenyl substituents () increase melting points compared to ethoxyphenyl, suggesting stronger intermolecular forces .
- Hydrogen Bonding : Sulfonamide and carboxamide groups () enable hydrogen bonding with biological targets, while ethoxy groups may engage in hydrophobic interactions .
- Planarity : The pyrazolo[3,4-b]pyridine core remains planar in analogs (), facilitating stacking interactions .
Biological Activity
The compound 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Synthesis
The structure of the compound features a fused pyrazole and pyridine ring system, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions including cyclization and chlorination processes. The synthetic route may include:
- Formation of Pyrazolo[3,4-b]pyridine Core : Cyclization of 3-methyl-1-phenylpyrazole with 2-chloropyridine.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Attachment of Ethoxyphenyl Group : Nucleophilic substitution reaction to introduce the ethoxyphenyl moiety.
- Formation of Carboxamide Group : Final modifications to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including our compound of interest. The following table summarizes key findings on its cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 26 | Induces cell cycle arrest and apoptosis |
| HCT116 | 49.85 | Blocks G2/M phase; downregulates Bcl-2, upregulates Bax |
| A549 | 73 | Induces autophagy without apoptosis |
These results indicate that the compound exhibits significant growth inhibition in multiple cancer types through mechanisms involving apoptosis and cell cycle regulation .
Anti-inflammatory Activity
In addition to its anticancer effects, compounds in this class have shown promise as anti-inflammatory agents. Research indicates that pyrazolo[3,4-b]pyridines can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
- Xia et al. (2022) : This study synthesized several pyrazole derivatives and evaluated their antitumor activity. The compound exhibited significant cytotoxic effects against A549 cell lines, demonstrating its potential as an anticancer agent .
- Fan et al. (2022) : Investigated the effects of similar compounds on various cancer cell lines, noting that certain derivatives induced autophagy without triggering apoptosis, suggesting a unique mechanism of action that could be leveraged for therapeutic purposes .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?
The synthesis typically involves multi-step processes, including:
- Heterocyclic Core Formation : Condensation of substituted pyrazole or pyridine precursors under reflux conditions with catalysts like acetic acid or DMF .
- Carboxamide Coupling : Reaction of the pyrazolo[3,4-b]pyridine intermediate with 4-ethoxyaniline using coupling reagents (e.g., EDC/HOBt) in anhydrous DCM .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the final product . Key challenges include optimizing reaction yields (often 50-70%) and minimizing byproducts like unreacted intermediates.
Q. How is structural confirmation achieved for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR verify substituent positions (e.g., chloro, ethoxyphenyl) and confirm carboxamide bond formation .
- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C–Cl: 1.73 Å) and angles, resolving ambiguities in heterocyclic ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 461.12) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across structural analogs?
- Substituent-Specific SAR Studies : Systematic variation of substituents (e.g., replacing chloro with trifluoromethyl) reveals steric/electronic effects on receptor binding .
- Bioassay Standardization : Use of consistent in vitro models (e.g., enzyme inhibition assays with IC comparisons) minimizes variability .
- Meta-Analysis : Cross-referencing data from analogs (e.g., pyridinylmethyl vs. phenyl groups) identifies trends in potency or selectivity .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in target proteins (e.g., kinase domains), highlighting key interactions (e.g., hydrogen bonds with ethoxyphenyl) .
- QSAR Models : Quantitative structure-activity relationships correlate logP values (<4.5) with enhanced membrane permeability .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What in vivo experimental designs are suitable for evaluating pharmacokinetic properties?
- ADME Profiling :
- Absorption : Oral gavage in rodents with plasma LC-MS/MS analysis to determine C and T .
- Metabolism : Liver microsome assays identify major metabolites (e.g., O-deethylation of the ethoxyphenyl group) .
- Toxicity Screening : Acute toxicity studies (OECD guidelines) at 50-200 mg/kg doses monitor hepatic/renal biomarkers .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for pyrazolo[3,4-b]pyridine derivatives?
- Reaction Parameter Optimization : Adjusting temperature (e.g., 80°C vs. 110°C) or catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) improves reproducibility .
- Byproduct Identification : HPLC-MS detects side products (e.g., dimerized intermediates), guiding purification protocol revisions .
- Cross-Validation : Replicating published procedures with controlled humidity (<30% RH) reduces variability in hygroscopic intermediates .
Methodological Tables
Q. Table 1. Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | 1,3-Diketone + Hydrazine, AcOH, 80°C | 65 | |
| Chlorination | POCl, DMF, reflux | 72 | |
| Amide Coupling | 4-Ethoxyaniline, EDC, HOBt, DCM | 58 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| H NMR (400 MHz, DMSO-d6) | δ 8.52 (s, 1H, pyridine-H) | Confirms heterocyclic core |
| HRMS (ESI) | m/z 461.12 [M+H] | Validates molecular formula (CHClNO) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
